molecular formula C23H27NO3S B14291440 5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one CAS No. 117309-98-5

5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one

Katalognummer: B14291440
CAS-Nummer: 117309-98-5
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: KYLCENDPRLLMOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[55]undecan-2-one is a complex organic compound known for its unique spirocyclic structure This compound is part of the spiro[55]undecane family, which is characterized by a bicyclic system where two rings share a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro[5.5]undecane derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity. Pathways involved include inhibition of enzymatic activity and modulation of signaling pathways .

Eigenschaften

CAS-Nummer

117309-98-5

Molekularformel

C23H27NO3S

Molekulargewicht

397.5 g/mol

IUPAC-Name

5-(benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one

InChI

InChI=1S/C23H27NO3S/c25-22-15-14-21(28(26,27)20-12-6-2-7-13-20)23(16-8-3-9-17-23)24(22)18-19-10-4-1-5-11-19/h1-2,4-7,10-13,21H,3,8-9,14-18H2

InChI-Schlüssel

KYLCENDPRLLMOJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C(CCC(=O)N2CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.